Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate is an organic compound with the molecular formula C16H20O3 It is a derivative of benzoic acid and contains a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate typically involves the esterification of 4-[2-(4-oxocyclohexyl)ethyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic hydrolysis can be employed, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-[2-(4-oxocyclohexyl)ethyl]benzoic acid.
Reduction: Methyl 4-[2-(4-hydroxycyclohexyl)ethyl]benzoate.
Substitution: 4-[2-(4-oxocyclohexyl)ethyl]benzoic acid and methanol.
Scientific Research Applications
Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate (Hagemann’s ester): Similar in structure but differs in the ester group and the presence of a double bond in the cyclohexane ring.
Methyl 4-[2-(4-hydroxycyclohexyl)ethyl]benzoate: A reduced form of the compound with a hydroxyl group instead of a ketone.
Uniqueness
Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various applications.
Properties
CAS No. |
118537-39-6 |
---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate |
InChI |
InChI=1S/C16H20O3/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h4-5,8-9,13H,2-3,6-7,10-11H2,1H3 |
InChI Key |
GVUVIHLVLAQSTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCC2CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.